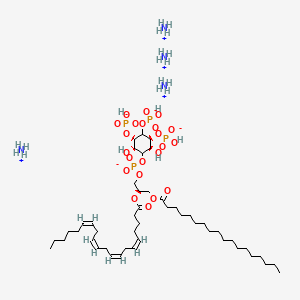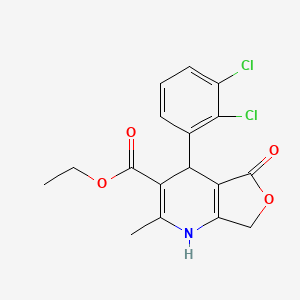
2-Methylfuran-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methylfuran-d3 is a deuterium-labeled compound, specifically a stable isotope of 2-Methylfuran. It is used as a reference material in various scientific studies due to its unique properties. The molecular formula of this compound is C5H3D3O, and it has a molecular weight of 85.12 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Methylfuran-d3 can be synthesized through the deuteration of 2-Methylfuran. This process involves the replacement of hydrogen atoms with deuterium atoms. One common method is the catalytic exchange reaction using deuterium gas (D2) in the presence of a suitable catalyst . The reaction is typically carried out under controlled temperature and pressure conditions to ensure complete deuteration.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve efficient and cost-effective deuteration. The product is then purified using techniques such as distillation and chromatography to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methylfuran-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-Methylfuran-3-one and other oxidation products.
Reduction: Reduction reactions can convert it into 2-Methyltetrahydrofuran.
Substitution: It can undergo substitution reactions where deuterium atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen, hydrogen peroxide, and peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) and hydrogen gas are used for reduction reactions.
Substitution: Various reagents like halogens and acids can be used for substitution reactions.
Major Products
Oxidation: 2-Methylfuran-3-one and other ketones.
Reduction: 2-Methyltetrahydrofuran.
Substitution: Various substituted furans depending on the reagents used.
Applications De Recherche Scientifique
2-Methylfuran-d3 has a wide range of applications in scientific research:
Biology: Employed in metabolic studies to trace the pathways of furan derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of high-value chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 2-Methylfuran-d3 involves its interaction with molecular targets through various pathways:
Oxidation Pathway: The compound undergoes low-temperature oxidation, forming peroxide radicals which further decompose into stable aldehydes and cyclic ketones.
Reduction Pathway: In reduction reactions, it is converted into 2-Methyltetrahydrofuran through hydrogenation.
Substitution Pathway: Substitution reactions involve the replacement of deuterium atoms with other functional groups, altering the compound’s properties.
Comparaison Avec Des Composés Similaires
2-Methylfuran-d3 can be compared with other deuterated furans such as:
3-Methylfuran-d3: Similar in structure but with the deuterium atoms at different positions.
2,5-Dimethylfuran-d3: Contains additional methyl groups, leading to different chemical properties.
2-Ethylfuran-d3: Has an ethyl group instead of a methyl group, affecting its reactivity.
Uniqueness
This compound is unique due to its specific deuterium labeling, which makes it an ideal reference material for various analytical techniques. Its stability and well-defined structure allow for precise studies in both academic and industrial research .
Propriétés
Formule moléculaire |
C5H6O |
|---|---|
Poids moléculaire |
85.12 g/mol |
Nom IUPAC |
2,3,4-trideuterio-5-methylfuran |
InChI |
InChI=1S/C5H6O/c1-5-3-2-4-6-5/h2-4H,1H3/i2D,3D,4D |
Clé InChI |
VQKFNUFAXTZWDK-NRUYWUNFSA-N |
SMILES isomérique |
[2H]C1=C(OC(=C1[2H])C)[2H] |
SMILES canonique |
CC1=CC=CO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl-6-bromo-4-[(pyrrolyl)-methyl]-5-hydroxy-1-methyl-2-[(phenylthio) methyl]-indole-3-carboxylate](/img/structure/B13407210.png)

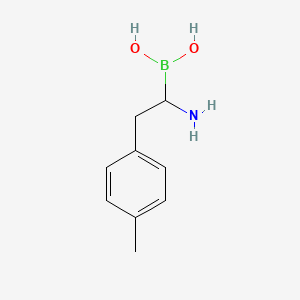

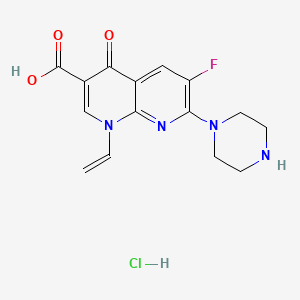
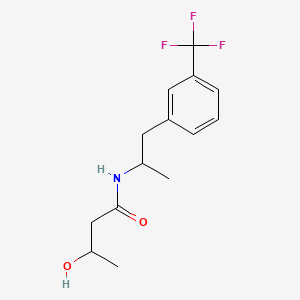
![sodium;(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-[(2S)-oxolan-2-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13407249.png)
![{4-[3-(Thiophen-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B13407250.png)
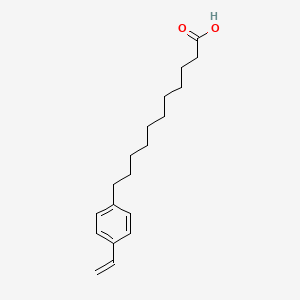
![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

